Navigating the Synthesis and Potential of 4-Amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide: A Technical Guide for Researchers
Navigating the Synthesis and Potential of 4-Amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide: A Technical Guide for Researchers
An In-depth Exploration of a Versatile Pyrazole Scaffold for Drug Discovery and Development
This technical guide offers a comprehensive overview of the chemical structure, properties, and potential applications of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide. Directed at researchers, scientists, and professionals in drug development, this document synthesizes available information on this specific molecule and the broader class of 4-aminopyrazole-5-carboxamides to provide a foundational understanding for future research and application.
Chemical Identity and Structural Elucidation
The core of our investigation is the molecule identified as 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide. Its fundamental identifiers are cataloged below, providing a clear and concise reference for this compound.
| Identifier | Value |
| IUPAC Name | 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide |
| CAS Number | 1006452-11-4 |
| Molecular Formula | C₁₂H₁₄N₄O |
| Molecular Weight | 230.26 g/mol |
The molecular structure reveals a pyrazole core, a five-membered heterocyclic ring with two adjacent nitrogen atoms. This core is substituted at various positions, creating a molecule with potential for diverse chemical interactions and biological activity. The presence of an amino group at the 4-position and an N-benzyl carboxamide group at the 5-position are key features that likely influence its physicochemical properties and biological target engagement.
Caption: 2D Chemical Structure of the target molecule.
Physicochemical Properties: A Predictive Analysis
While experimental data for 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide is not extensively available in public literature, we can infer its likely properties based on the analysis of structurally similar pyrazole derivatives. These predicted properties are crucial for designing experimental protocols, including solvent selection for synthesis and biological assays.
| Property | Predicted Value/Range | Rationale/Comparison |
| Melting Point (°C) | 120 - 180 | Similar N-substituted pyrazole carboxamides often exhibit melting points in this range. For example, related sildenafil intermediates have melting points around 100-150°C.[1] |
| Boiling Point (°C) | > 300 | High boiling points are expected for compounds with this molecular weight and polarity. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in water. | The presence of the amide and amino groups suggests solubility in polar solvents, while the benzyl and pyrazole rings indicate some lipophilicity, likely limiting aqueous solubility. |
| pKa | Basic (amino group) and weakly acidic (amide N-H) | The 4-amino group is expected to be the primary basic center. |
Synthesis and Manufacturing: A Proposed Experimental Workflow
A proposed multi-step synthesis is outlined below:
Step 1: Synthesis of Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate
This initial step involves the nitration of a commercially available pyrazole ester.
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Reactants: Ethyl 1-methyl-1H-pyrazole-5-carboxylate, fuming nitric acid, sulfuric acid.
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Procedure: To a cooled solution of sulfuric acid, slowly add ethyl 1-methyl-1H-pyrazole-5-carboxylate. Then, add fuming nitric acid dropwise while maintaining a low temperature. The reaction mixture is then carefully poured onto ice, and the resulting precipitate is filtered and washed to yield the nitrated product.
Step 2: Reduction of the Nitro Group to an Amino Group
The nitro group is reduced to the key amino functionality.
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Reactants: Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate, a reducing agent (e.g., SnCl₂ in ethanol or catalytic hydrogenation with Pd/C).
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Procedure: The nitrated pyrazole is dissolved in a suitable solvent like ethanol, and a reducing agent is added. The reaction is stirred at room temperature or with gentle heating until the reduction is complete (monitored by TLC). The product, ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate, is then isolated after workup.
Step 3: Saponification of the Ester to Carboxylic Acid
The ethyl ester is hydrolyzed to the corresponding carboxylic acid to prepare for amidation.
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Reactants: Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate, a base (e.g., NaOH or KOH) in an aqueous/alcoholic solution.
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Procedure: The ester is refluxed with an aqueous solution of a base. After the reaction is complete, the solution is cooled and acidified to precipitate the carboxylic acid, which is then filtered and dried.
Step 4: Amide Coupling with Benzylamine
The final step involves the formation of the amide bond.
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Reactants: 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid, benzylamine, a coupling agent (e.g., HATU, HBTU, or conversion to the acid chloride followed by reaction with the amine).
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Procedure: The carboxylic acid, benzylamine, and a coupling agent are dissolved in an anhydrous aprotic solvent like DMF or DCM. A non-nucleophilic base such as triethylamine or DIPEA is added, and the reaction is stirred at room temperature until completion. The final product, 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide, is then purified by chromatography.
Caption: Proposed synthetic workflow for the target molecule.
Biological Activity and Therapeutic Potential: An Emerging Landscape
The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[4] Specifically, aminopyrazole derivatives have garnered significant interest as kinase inhibitors.
While no specific biological data for 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide has been found in the public domain, its structural features suggest several potential areas of therapeutic interest:
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Kinase Inhibition: The 4-aminopyrazole core is a known hinge-binding motif for many kinases. The N-benzyl-carboxamide moiety can be directed towards other regions of the ATP-binding pocket to achieve potency and selectivity. For instance, related pyrazole-carboxamide derivatives have shown potent inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, suggesting potential applications in oncology.
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Anti-proliferative Activity: In line with kinase inhibition, many pyrazole derivatives exhibit anti-proliferative effects against various cancer cell lines. Studies on similar 1-methyl-1H-pyrazole-5-carboxamide derivatives have demonstrated their potential as anti-prostate cancer agents by modulating the androgen receptor signaling pathway.
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Other Potential Activities: The broader pyrazole class of compounds has been investigated for a vast array of other biological activities, including as inhibitors of HIV-1 replication and carbonic anhydrase.
Further research, including in vitro screening against a panel of kinases and various cancer cell lines, is necessary to elucidate the specific biological activity and mechanism of action of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide.
Caption: Potential biological activities of the target molecule.
Safety and Handling
Specific toxicology data for 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide is not available. However, based on safety data sheets for structurally related aminopyrazole derivatives, it is prudent to handle this compound with appropriate safety precautions. It may cause skin and eye irritation. Therefore, the use of personal protective equipment, including gloves, safety glasses, and a lab coat, is strongly recommended when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion and Future Directions
4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide represents a promising, yet underexplored, molecule within the medicinally significant pyrazole class of compounds. Its synthesis is achievable through established chemical methodologies, and its structure suggests a strong potential for biological activity, particularly in the realm of kinase inhibition and oncology.
Future research should focus on:
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Optimized Synthesis and Characterization: Development and validation of a robust and scalable synthetic route, accompanied by full characterization of the compound using modern analytical techniques (NMR, MS, IR, and elemental analysis).
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In-depth Biological Evaluation: Comprehensive screening against a broad panel of biological targets to identify its primary mechanism of action and therapeutic potential.
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Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to understand the key structural determinants of activity and to optimize for potency, selectivity, and pharmacokinetic properties.
This technical guide provides a solid foundation for initiating such research endeavors, offering a roadmap for the synthesis and a rationale for the biological investigation of this intriguing molecule.
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - KTU ePubl. (2021). [Link]
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methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate | C6H9N3O2 | CID 4715109 - PubChem. (n.d.). [Link]
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4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI. (2019). [Link]
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC. (n.d.). [Link]
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Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). [Link]
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Current status of pyrazole and its biological activities - PMC. (n.d.). [Link]
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